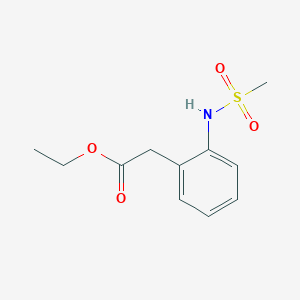

Ethyl 2-(Methylsulfonamido)phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-(methanesulfonamido)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-9-6-4-5-7-10(9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPZXFZXMYZUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Methylsulfonamido Phenylacetate

Strategies for the Construction of the Phenylacetate (B1230308) Core

The formation of the ethyl phenylacetate backbone, substituted at the ortho position with a group amenable to conversion into the methylsulfonamido functionality, is a critical phase in the synthesis. Both traditional and contemporary methods have been employed to achieve this.

Derivatization Approaches from Phenylacetic Acid Precursors

A prevalent and well-established strategy for constructing the substituted phenylacetate core involves the derivatization of readily available phenylacetic acid or its ester derivatives. A common pathway commences with the nitration of ethyl phenylacetate. This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, yields a mixture of ortho and para isomers. rushim.ru The desired ortho-nitro isomer, ethyl 2-nitrophenylacetate, can then be separated and subsequently reduced to the corresponding amine, ethyl 2-aminophenylacetate. This reduction is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

Another classical route starts from 2-nitrobenzyl cyanide. Nitration of benzyl cyanide primarily yields the para-nitro isomer, along with the ortho-nitro isomer. orgsyn.org The separated 2-nitrobenzyl cyanide can be hydrolyzed to 2-nitrophenylacetic acid, which is then esterified to afford ethyl 2-nitrophenylacetate. Subsequent reduction of the nitro group provides the key intermediate, ethyl 2-aminophenylacetate.

A summary of a typical nitration-reduction sequence is presented in the table below.

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1. Nitration | Ethyl phenylacetate | HNO₃, H₂SO₄ | Ethyl 2-nitrophenylacetate | Variable |

| 2. Reduction | Ethyl 2-nitrophenylacetate | H₂, Pd/C | Ethyl 2-aminophenylacetate | High |

Exploration of Novel Carbon-Carbon Bond Formation Routes

In addition to derivatization methods, modern organic synthesis has provided novel carbon-carbon bond formation strategies that can be adapted for the construction of the 2-aminophenylacetate core. While not explicitly detailed for this specific molecule in readily available literature, transition metal-catalyzed cross-coupling reactions offer plausible and efficient alternatives.

The Buchwald-Hartwig amination represents a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction could potentially be employed to couple an amine or an amine equivalent with an ethyl 2-halophenylacetate, such as ethyl 2-bromophenylacetate, to directly install the amino group at the ortho position. wikipedia.orgorganic-chemistry.orgyoutube.comrug.nlnih.gov

The Ullmann condensation is another copper-catalyzed cross-coupling reaction that can be used to form C-N bonds, providing an alternative to the Buchwald-Hartwig amination for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling offers a pathway to construct the carbon skeleton through the formation of a carbon-carbon triple bond. A hypothetical route could involve the coupling of a protected 2-haloaniline with a suitable three-carbon building block containing a terminal alkyne. Subsequent manipulation of the alkyne and the protecting group, followed by esterification, could lead to the desired phenylacetate core. wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgmdpi.com

These modern catalytic methods offer advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to some classical approaches.

Installation of the Methylsulfonamido Moiety

Once the ethyl 2-aminophenylacetate intermediate is obtained, the next critical step is the introduction of the methylsulfonamido group at the amino functionality. This is typically achieved through the formation of a stable nitrogen-sulfur bond.

Sulfonylation Reactions for N-S Bond Formation

The most direct and widely used method for installing the methylsulfonamido group is the sulfonylation of the primary amine. This reaction involves treating ethyl 2-aminophenylacetate with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

Below is a representative table outlining the general conditions for this sulfonylation reaction.

| Reactant | Reagent | Base | Solvent | Product |

| Ethyl 2-aminophenylacetate | Methanesulfonyl chloride | Triethylamine or Pyridine | Dichloromethane or THF | Ethyl 2-(methylsulfonamido)phenylacetate |

Amidation Pathways Involving Methylsulfonic Acid Derivatives

An alternative approach to forming the N-S bond is through amidation pathways involving other derivatives of methylsulfonic acid. For instance, methanesulfonic anhydride ((CH₃SO₂)₂O) can be used as the sulfonating agent. This reagent may offer advantages in certain cases, as the byproduct is methanesulfonic acid, which can be easier to handle and remove than HCl.

Orthogonal Protecting Group Strategies in Synthesis

In multi-step syntheses, particularly when other reactive functional groups are present in the molecule, the use of protecting groups for the amine functionality can be crucial. An orthogonal protecting group strategy allows for the selective protection and deprotection of different functional groups without affecting others.

For the synthesis of this compound, the amino group of ethyl 2-aminophenylacetate could be temporarily protected before other chemical transformations are carried out on a different part of the molecule. Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.orgmasterorganicchemistry.comtotal-synthesis.commissouri.edustudysmarter.co.uk

Esterification Techniques for the Ethyl Ester Formation

The formation of the ethyl ester from 2-(methylsulfonamido)phenylacetic acid is a critical step in the synthesis of the title compound. Several established esterification methods can be employed for this transformation.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier esterification, represents a classical and straightforward approach for the synthesis of this compound. wvu.educerritos.edumasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This acid-catalyzed reaction involves the condensation of 2-(methylsulfonamido)phenylacetic acid with ethanol. wvu.educerritos.edumasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and an excess of ethanol to drive the equilibrium towards the formation of the ester. masterorganicchemistry.comchemistrysteps.com The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the ethanol molecule. Subsequent dehydration yields the desired ethyl ester. chemistrysteps.com

Table 1: Reaction Conditions for Fischer Esterification of Phenylacetic Acid Analogs

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |

| Phenylacetic acid | Ethanol | H₂SO₄ | 6-7 hours | 83-87 | Organic Syntheses, Coll. Vol. 1, p. 270 (1941) |

| Acetic acid | Isopentyl alcohol | H₂SO₄ | 45 min | Not specified | wvu.edu |

| Lauric acid | Ethanol | Acetyl chloride (in situ HCl generation) | 1 hour | Not specified | cerritos.edu |

Transesterification Methodologies

Transesterification offers an alternative route to this compound, particularly if the corresponding methyl or other alkyl ester is more readily available. This process involves the exchange of the alkoxy group of an existing ester with another alcohol, in this case, ethanol. masterorganicchemistry.comresearchgate.netconicet.gov.arscispace.commdpi.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In a typical procedure, the starting ester is treated with a large excess of ethanol in the presence of a suitable catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification proceeds through a nucleophilic acyl substitution pathway involving an alkoxide intermediate. masterorganicchemistry.com

Enzymatic transesterification using lipases is also a viable and environmentally benign method. nih.gov Lipases can catalyze the alcoholysis of esters in organic solvents, offering high selectivity and mild reaction conditions. nih.gov

Catalyst-Mediated Ester Synthesis

Various catalysts can be employed to facilitate the esterification of 2-(methylsulfonamido)phenylacetic acid. While traditional mineral acids are effective, the development of solid acid catalysts and other milder catalytic systems has gained attention to simplify product purification and minimize environmental impact.

Lipases are increasingly utilized as biocatalysts for ester synthesis due to their high efficiency and selectivity under mild conditions. nih.govsemanticscholar.orgscielo.brnih.govresearchgate.net The lipase-catalyzed esterification of phenylacetic acid derivatives has been demonstrated, suggesting its applicability to the synthesis of this compound. semanticscholar.orgscielo.brresearchgate.net These enzymatic reactions are typically performed in organic solvents to shift the equilibrium towards ester formation. semanticscholar.orgscielo.brresearchgate.net

Table 2: Lipase-Catalyzed Synthesis of Phenylacetate Esters

| Carboxylic Acid | Alcohol | Lipase Source | Solvent | Conversion/Yield | Reference |

| Phenylacetic acid | Ethanol | Aspergillus oryzae | n-Heptane | >50% conversion | semanticscholar.org |

| Phenylacetic acid | Ethanol | Rhizopus oryzae | n-Heptane | >40% conversion | semanticscholar.org |

| 5-Hydroxymethylfurfural | Various acyl donors | Candida antarctica lipase B (EziG-CALB) | 2-MeTHF | Quantitative conversion | nih.gov |

Note: This table illustrates the feasibility of lipase-catalyzed esterification for related compounds.

Stereochemical Control in the Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound, where the α-carbon is a stereocenter, requires precise control over the stereochemistry. Asymmetric synthesis approaches are employed to achieve high enantiomeric or diastereomeric purity.

Asymmetric Synthesis Approaches (if applicable to chiral centers)

When a chiral center is present at the α-position of the phenylacetate moiety, asymmetric synthesis becomes crucial. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for enantioselective transformations. beilstein-journals.orgclockss.orgnih.govnih.gov Chiral amines, such as proline and its derivatives, can catalyze asymmetric α-functionalization of carbonyl compounds. clockss.org

Enantioselective and Diastereoselective Synthetic Strategies

To obtain enantiomerically enriched or pure analogs of this compound, several strategies can be implemented.

Chiral Auxiliaries: A common approach involves the temporary attachment of a chiral auxiliary to the 2-(methylsulfonamido)phenylacetic acid precursor. wikipedia.org The chiral auxiliary directs the stereochemical outcome of subsequent reactions, such as alkylation at the α-position. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.org

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Evans Oxazolidinones | Aldol reactions, Alkylation | High diastereoselectivity, predictable stereochemistry | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | High diastereoselectivity, auxiliary is easily removed | wikipedia.org |

| (R)-BINOL | Alkylation of glycine derivatives | Axially chiral, induces high diastereomeric excess | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines | Versatile, widely used in industry | wikipedia.org |

Diastereoselective Synthesis: In cases where the molecule already contains a stereocenter, subsequent reactions can be designed to be diastereoselective. researchgate.netresearchgate.net This involves controlling the formation of a new stereocenter in a specific orientation relative to the existing one. The choice of reagents and reaction conditions plays a critical role in achieving high diastereoselectivity. researchgate.netresearchgate.net

Lack of Publicly Available Research Hinders Green Synthesis Analysis of this compound

A comprehensive review of currently accessible scientific literature and chemical databases reveals a significant gap in information regarding the application of green chemistry principles to the synthesis of this compound. Despite the growing importance of sustainable practices in chemical manufacturing, specific research detailing solvent-free methodologies, atom economy considerations, or the development of sustainable catalysts for the production of this particular compound is not publicly available.

The synthesis of specialty chemicals like this compound is an area where the adoption of green chemistry principles is crucial for minimizing environmental impact. These principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of green synthesis include the use of alternative, less hazardous solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and utilizing catalysts that are efficient, reusable, and environmentally benign.

However, searches for methodologies applied specifically to this compound have not yielded documented research on these aspects. Information is largely confined to supplier listings of the compound itself, without detailing its synthesis. While general principles of green chemistry are well-established and broadly applied in organic synthesis, their specific application and optimization for the production of this compound have not been reported in the reviewed literature. This lack of data prevents a detailed discussion and creation of data tables related to its sustainable production pathways.

Further research and publication in this specific area would be necessary to provide a thorough and informative analysis as requested. Without such dedicated studies, any discussion on the green synthesis of this compound would be speculative and fall outside the bounds of scientifically verified information.

Advanced Reaction Mechanisms and Kinetics of Ethyl 2 Methylsulfonamido Phenylacetate

Mechanistic Investigations of Hydrolysis and Transesterification Reactions

The ester linkage in Ethyl 2-(Methylsulfonamido)phenylacetate is a key site for nucleophilic attack, leading to hydrolysis and transesterification reactions. These processes are fundamental to the transformation and degradation of the compound.

The cleavage of the ester bond in this compound can be significantly accelerated by catalysts. The reaction proceeds via different mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is a reversible process, and the principles of acid-catalyzed esterification apply.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the departing alkoxide.

Transesterification , the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, can also be catalyzed by both acids and bases. researchgate.netpsu.edu The reaction variables for efficient transesterification include the ratio of alcohol to the ester, temperature, and the choice of catalyst. psu.edu For instance, catalysts like sodium methoxide (B1231860) or potassium hydroxide are effective for transesterification with other alcohols. psu.edu

| Condition | Catalyst | Mechanism | Key Features |

|---|---|---|---|

| Acidic | Strong acids (e.g., H₂SO₄, HCl) | A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) | Reversible; involves protonation of the carbonyl oxygen. |

| Basic | Strong bases (e.g., NaOH, KOH) | B-AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) | Irreversible; involves direct nucleophilic attack by OH⁻. |

The rate of nucleophilic attack on the ester carbonyl carbon is influenced by both steric and electronic factors. The presence of the bulky methylsulfonamido and phenyl groups at the α-carbon may introduce some steric hindrance, potentially slowing the reaction rate compared to a less substituted ester.

Electronically, the methylsulfonamido group is electron-withdrawing, which can influence the reactivity of the adjacent ester. This inductive effect can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the rate of hydrolysis and transesterification. Studies on similar phenylacetate (B1230308) esters have been conducted to determine conversion yields and reaction times. For example, the hydrolysis of ethyl phenylacetate using certain biocatalysts has been shown to be significantly faster than its synthesis via acylation. semanticscholar.org

Reactivity of the Methylsulfonamido Group

The sulfonamide moiety (-NHSO₂-) is a critical functional group that dictates much of the molecule's chemical personality, including its acidity and potential for further functionalization.

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). The negative charge of the resulting conjugate base (anion) is stabilized by resonance, delocalizing over the sulfonyl oxygens and the nitrogen atom. youtube.com This makes the sulfonamide group a weak acid. youtube.com

The pKa of the N-H bond in alkylsulfonamides typically falls in the range of 10-11. This acidity means that in the presence of a sufficiently strong base, the sulfonamide can be deprotonated to form a stable anion. rsc.org This deprotonation is a key step in many reactions involving sulfonamides, such as N-alkylation.

| Compound Type | Typical pKa Range | Acidity Level |

|---|---|---|

| Aryl Sulfonamides | 9 - 10.5 | Weakly Acidic |

| Alkyl Sulfonamides | 10 - 11 | Weakly Acidic |

The protonation of the sulfonamide group is less common and generally requires very strong acidic conditions. In some sulfa drugs, protonation can occur on the sulfonamide nitrogen in the gas phase. researchgate.net

The sulfonamide nitrogen, particularly after deprotonation, is a potent nucleophile and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the sulfonamide (often as its conjugate base) with an alkylating agent, such as an alkyl halide or an alcohol under specific catalytic conditions. tandfonline.com Various metal-based catalyst systems have been developed to facilitate the N-alkylation of sulfonamides using alcohols, which are considered environmentally benign alkylating agents. ionike.comorganic-chemistry.orgrsc.org These methods often proceed through a "borrowing hydrogen" mechanism. organic-chemistry.org For example, iron(II) chloride and manganese(I) complexes have been shown to be effective catalysts. ionike.comorganic-chemistry.org

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. tandfonline.com This reaction is often catalyzed by Lewis acids or promoted by a base. tandfonline.comepa.gov Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be efficient catalysts for the acylation of sulfonamides. tandfonline.com These reactions tolerate a variety of functional groups and can produce N-acylsulfonamides in high yields. tandfonline.comtandfonline.com Isothiourea catalysts have also been employed for atroposelective N-acylation. acs.orgnih.gov

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the phenyl ring towards electrophilic aromatic substitution (SEAr) is controlled by the nature of the substituent attached to it, in this case, the -CH(NHSO₂CH₃)COOC₂H₅ group. pharmdguru.comwikipedia.org

This substituent is attached to the ring via a saturated carbon atom, making it an alkyl-type group. Typically, simple alkyl groups are weakly activating and ortho, para-directing. However, the groups attached to this benzylic carbon—the methylsulfonamido and the ethyl ester moieties—are both strongly electron-withdrawing through induction.

Despite being deactivating, the group is still expected to be ortho, para-directing . This is because the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions are less destabilized than the intermediate formed from meta attack. While the substituent deactivates all positions on the ring, it deactivates the meta position to a greater extent. Due to the steric bulk of the substituent, electrophilic attack would likely favor the less hindered para position. Therefore, reactions like nitration or halogenation on the aromatic ring would be expected to proceed slower than on benzene (B151609) and yield predominantly the para-substituted product. masterorganicchemistry.comyoutube.com

Influence of Reaction Conditions on Reaction Outcomes

Specific data on the effects of temperature and pressure on the reaction rates of this compound are not available. While the Arrhenius equation and transition state theory provide a general framework for understanding these effects on chemical reactions, no empirical data, such as activation energies or activation volumes, have been determined for this particular compound. Therefore, a quantitative or detailed qualitative analysis of how temperature and pressure influence its reaction kinetics cannot be provided.

Solvent Polarity and pH Dependence

The reaction mechanisms and kinetics of this compound are significantly influenced by the polarity of the solvent and the pH of the reaction medium. These factors can alter reaction rates by stabilizing or destabilizing transition states, influencing the solubility of reactants, and modifying the ionization state of functional groups within the molecule.

Solvent Polarity Effects

The polarity of the solvent plays a critical role in modulating the rate of reactions involving polar reactants and transition states. For reactions such as hydrolysis or aminolysis of this compound, the solvent's ability to stabilize charged intermediates is paramount.

Generally, polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both cations and anions. In contrast, polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), possess large dipole moments but lack the ability to donate hydrogen bonds. Nonpolar solvents, such as hexane (B92381) and toluene, have low dielectric constants and are poor at stabilizing charged species.

In the context of the hydrolysis of esters, the reaction typically proceeds through a tetrahedral intermediate which is more polar than the reactants. Therefore, an increase in solvent polarity is expected to stabilize this intermediate more than the starting materials, leading to an acceleration of the reaction rate. For instance, the hydrolysis of esters is generally faster in more polar solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |

|---|---|---|

| Hexane | 1.9 | 1 |

| Toluene | 2.4 | 5 |

| Acetonitrile | 37.5 | 50 |

| Ethanol | 24.6 | 150 |

| Water | 80.1 | 1000 |

Research on related compounds, such as other amino acid esters, has shown that the solubility and reactivity are highly dependent on the solvent system. For example, the solubility of amino acids is greatest in polar solvents like water and decreases significantly in semi-polar solvents. uri.edu This suggests that for reactions involving this compound, the choice of solvent will not only affect the reaction kinetics but also the concentration of the substrate available for reaction.

pH Dependence

The rate of hydrolysis of this compound is also highly dependent on the pH of the aqueous medium. The reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The reaction is reversible and generally slower than base-catalyzed hydrolysis. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

In alkaline conditions, the hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the ester. This reaction, known as saponification, is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. chemguide.co.uk This method is often preferred for the hydrolysis of esters due to the reaction going to completion. chemguide.co.uk

The sulfonamido group (-NHSO₂CH₃) in this compound contains a nitrogen atom with a lone pair of electrons. However, the strong electron-withdrawing nature of the adjacent sulfonyl group significantly reduces the basicity of this nitrogen. The acidity of the N-H proton is correspondingly increased, and under strongly alkaline conditions, this proton can be removed. The resulting anion could potentially influence the reaction kinetics, although the primary effect of pH is expected to be on the ester hydrolysis.

The pH-rate profile for the hydrolysis of an ester like this compound is typically U-shaped, with the minimum rate occurring in the neutral pH range and the rate increasing at both low and high pH values due to acid and base catalysis, respectively. The following table provides a hypothetical representation of this relationship.

| pH | Relative Rate Constant (krel) | Predominant Mechanism |

|---|---|---|

| 1 | 100 | Acid Catalysis |

| 3 | 10 | Acid Catalysis |

| 5 | 1 | Spontaneous Hydrolysis |

| 7 | 1.5 | Spontaneous Hydrolysis |

| 9 | 150 | Base Catalysis |

| 11 | 15000 | Base Catalysis |

| 13 | 1.5 x 106 | Base Catalysis |

Studies on amino acids have shown that their solubility and the reactivity of their functional groups are significantly affected by pH. uri.eduat.ua While this compound is not a free amino acid, the principles of how pH affects the ionization state of acidic and basic groups are relevant to understanding its reactivity.

Theoretical and Computational Studies of Ethyl 2 Methylsulfonamido Phenylacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and intermolecular interactions. For Ethyl 2-(Methylsulfonamido)phenylacetate, density functional theory (DFT) is a suitable method for such investigations.

DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), are frequently employed to optimize molecular geometry and calculate electronic properties. nih.gov For this compound, the ground state geometry would be characterized by specific bond lengths, bond angles, and dihedral angles that minimize the molecule's energy.

In analogous N-aryl sulfonamides, the geometry around the sulfur atom is typically tetrahedral, and the S-N bond length is a critical parameter influencing the electronic properties. rsc.org The electronic distribution and stability of the molecule are also dictated by various quantum chemical parameters that can be derived from DFT calculations. These parameters include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (µ), and the global electrophilicity index (ω). researchgate.net These descriptors are crucial for predicting the chemical reactivity and stability of the molecule.

Table 1: Representative Ground State Properties of a Sulfonamide Moiety from DFT Calculations

| Property | Representative Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

| Note: These values are illustrative and based on general DFT studies of related sulfonamides. The actual values for this compound would require specific calculations. |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For molecules containing a phenyl ring and a sulfonamide group, the HOMO is often localized on the phenyl ring, indicating it is the primary site for electrophilic attack. Conversely, the LUMO is typically distributed over the sulfonamide group, particularly the electron-withdrawing sulfonyl moiety, making it susceptible to nucleophilic attack. ijaers.com In studies of related ethyl phenylacetate (B1230308) derivatives, the HOMO and LUMO are also significantly influenced by the ester group and the aromatic system. mdpi.comresearchgate.net The HOMO→LUMO transition is a key electronic excitation, the energy of which can be correlated with UV-Vis spectral data. mdpi.comresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Structurally Related Molecule

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Note: These energy ranges are typical for related aromatic sulfonamides and are for illustrative purposes. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. ijaers.com The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For a molecule like this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the sulfonyl group and the carbonyl group of the ester. researchgate.netresearchgate.net These regions are the most likely sites for electrophilic attack. The most positive potential (blue) is typically found around the N-H proton of the sulfonamide group and the hydrogens of the methyl and ethyl groups, indicating these as potential sites for nucleophilic interaction. ijaers.com The aromatic ring will exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Studies on benzenesulfonamides have shown that the orientation of the amino group relative to the benzene (B151609) ring and the sulfonyl oxygens is a key determinant of conformational preference. nih.gov In many cases, the most stable conformer has the amino group lying perpendicular to the plane of the benzene ring. nih.gov For this compound, intramolecular hydrogen bonding between the N-H of the sulfonamide and the carbonyl oxygen of the ester group could potentially stabilize certain conformations, leading to a more compact structure.

To quantify the energy landscape, torsional scans can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the determination of rotational energy barriers between different conformers.

A critical rotational barrier in this compound is that around the S-N bond. In some N,N-disubstituted sulfonamides, this rotation can be significantly hindered, with energy barriers as high as 62–71 kJ/mol. researchgate.net This restricted rotation is attributed to the partial double-bond character of the S-N bond, arising from the interaction of the nitrogen lone pair with the d-orbitals of the sulfur atom. researchgate.net For this compound, while the barrier might not be as high as in N,N-disubstituted cases, it is still expected to be a significant factor in its conformational dynamics. Torsional scans of the C-C and C-O bonds in the ethyl acetate (B1210297) moiety would reveal the energy profile for the orientation of this flexible side chain.

Table 3: Estimated Rotational Energy Barriers for Key Bonds

| Bond | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-C(H₂) | 1 - 3 |

| S-N | 10 - 20 |

| C(O)-O | 5 - 10 |

| Note: These values are estimations based on computational studies of similar functional groups in other molecules and serve as a general guide. |

Intramolecular Interactions and Hydrogen Bonding

Computational studies on molecules structurally similar to this compound, particularly those with ortho-sulfonamide and carbonyl groups on a phenyl ring, strongly suggest the potential for significant intramolecular interactions. The primary interaction expected is a hydrogen bond between the hydrogen atom of the sulfonamide group (N-H) and the carbonyl oxygen atom (C=O) of the ethyl acetate moiety.

Prediction of Spectroscopic Properties through Computational Methods

While an experimental spectrum for this compound is not available for direct comparison, theoretical vibrational frequencies can be predicted using computational methods like DFT. By analyzing the vibrational modes of analogous sulfonamides and ethyl esters, a hypothetical table of characteristic frequencies can be compiled. These calculations help in assigning specific vibrational modes to different functional groups within the molecule.

The predicted frequencies are typically calculated at a specific level of theory (e.g., B3LYP with a 6-311+G** basis set) and may be scaled to better match experimental values. nih.gov The table below presents predicted vibrational frequencies and their assignments based on data from similar molecular structures.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3300-3200 | N-H stretching | Sulfonamide |

| ~3100-3000 | C-H stretching (aromatic) | Phenyl Ring |

| ~3000-2850 | C-H stretching (aliphatic) | Ethyl Group |

| ~1735-1715 | C=O stretching | Ester |

| ~1600-1450 | C=C stretching | Phenyl Ring |

| ~1350-1310 | SO₂ asymmetric stretching | Sulfonamide |

| ~1170-1140 | SO₂ symmetric stretching | Sulfonamide |

| ~1250-1000 | C-O stretching | Ester |

| ~900-700 | C-H out-of-plane bending | Phenyl Ring |

This table is a predictive representation based on characteristic vibrational frequencies of related functional groups and not derived from a direct computational study of the title compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the potential reaction mechanisms involving this compound. A common reaction for esters is hydrolysis, which can be modeled to understand its energetic favorability and kinetics.

For a reaction such as the hydrolysis of the ethyl ester group, computational methods can be employed to locate the transition state (TS) structures along the reaction pathway. This process involves optimizing the geometry of the molecule as it transforms from reactants to products and identifying the highest energy point, which corresponds to the transition state.

For instance, in the base-catalyzed hydrolysis of an ester, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov Computational models can map the potential energy surface of this reaction, detailing the structures of the reactant complex, the transition state, the tetrahedral intermediate, and the final products. researchgate.net This mapping provides a step-by-step visualization of the bond-breaking and bond-forming processes.

Once the transition state and the reaction pathway are determined, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. acs.org This is typically the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Advanced Analytical Techniques in the Characterization of Ethyl 2 Methylsulfonamido Phenylacetate Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. acs.orgmeasurlabs.com By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com For Ethyl 2-(Methylsulfonamido)phenylacetate, with a molecular formula of C₁₁H₁₅NO₄S, the theoretical exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm its elemental composition.

Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄S |

| Theoretical Exact Mass | 257.0722 |

| Observed m/z | 257.0725 |

| Mass Accuracy | 1.17 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. pittcon.orgnih.gov This process provides valuable information about the connectivity of atoms within the molecule. For this compound, MS/MS studies would involve isolating the protonated molecule [M+H]⁺ and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway for this compound would involve the initial loss of the ethyl group from the ester, followed by the loss of carbon monoxide. Subsequent fragmentation could involve the cleavage of the sulfonamide bond.

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

|---|---|---|

| 258.0795 | 213.0532 | C₂H₅O• (ethoxy radical) |

| 258.0795 | 178.0689 | C₂H₅OH + CO (ethanol + carbon monoxide) |

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govazom.comresearchgate.net This makes it particularly useful for distinguishing between isomers, which have the same mass but different three-dimensional structures. nih.gov While no specific IMS studies on this compound are documented, this technique could be employed to differentiate it from potential positional isomers, such as Ethyl 3-(Methylsulfonamido)phenylacetate or Ethyl 4-(Methylsulfonamido)phenylacetate. Each isomer would exhibit a unique drift time through the IMS cell, allowing for their separation and individual analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. acs.org By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the complete assignment of the molecule's structure.

Based on established principles and data from similar compounds, a predicted NMR spectrum for this compound can be constructed. scholaris.canih.govnih.gov

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8-8.0 | d | 1H | Aromatic H |

| 7.2-7.4 | m | 3H | Aromatic H |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.85 | s | 2H | -CH₂-Ph |

| 3.05 | s | 3H | -SO₂CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.5 | C=O |

| 138.0 | Aromatic C-N |

| 132.0 | Aromatic C-H |

| 130.5 | Aromatic C-H |

| 128.0 | Aromatic C-H |

| 125.0 | Aromatic C-CH₂ |

| 124.0 | Aromatic C-H |

| 61.5 | -OCH₂CH₃ |

| 41.0 | -CH₂-Ph |

| 40.0 | -SO₂CH₃ |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure of a molecule by revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, such as the protons of the ethyl group (-OCH₂CH₃). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming, for example, the connection between the methylene (B1212753) protons at 4.15 ppm and the carbon at 61.5 ppm. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can provide insights into the molecule's preferred conformation.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study dynamic processes within a molecule, such as the rotation around single bonds. nih.govnih.govwikipedia.org For this compound, restricted rotation around the N-S bond or the C-N bond could potentially lead to the observation of distinct conformers at low temperatures. Variable temperature NMR studies could provide information on the energy barriers associated with these rotational processes.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Without access to specific experimental data and research publications on "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced HPLC-UV/MS and GC-MS Techniques for Impurity Profiling

The identification and quantification of impurities in this compound are critical for controlling the manufacturing process and ensuring the final product's quality. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, along with Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for this purpose.

In the analysis of related sulfonamide compounds, HPLC methods are frequently developed to separate the main component from any process-related impurities or degradation products. A typical HPLC-UV/MS system allows for the sensitive detection of impurities, with UV providing quantitative information and MS offering structural elucidation based on the mass-to-charge ratio of the ions. While specific studies on this compound are not widely published, the general approach would involve developing a gradient elution method on a C18 reversed-phase column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Gas Chromatography-Mass Spectrometry is particularly useful for identifying volatile or semi-volatile impurities that may be present. For sulfonamide-containing molecules, derivatization might be employed to increase their volatility and thermal stability, allowing for successful separation and detection by GC-MS.

Potential Impurities in this compound

Based on the general synthesis of similar compounds, a range of potential impurities could be anticipated. These may include starting materials, intermediates, by-products from side reactions, and degradation products. A hypothetical impurity profile is presented in the table below.

| Potential Impurity | Potential Source | Analytical Technique |

| 2-(Methylsulfonamido)phenylacetic acid | Incomplete esterification or hydrolysis of the ethyl ester | HPLC-UV/MS |

| Starting materials (e.g., 2-aminophenylacetic acid derivatives) | Unreacted precursors from the synthesis | HPLC-UV/MS, GC-MS |

| Over-alkylated by-products | Side reactions during synthesis | HPLC-UV/MS |

| Degradation products | Instability under certain storage conditions (e.g., hydrolysis) | HPLC-UV/MS |

This table is illustrative and based on general chemical principles, as specific research data on the impurity profile of this compound is not publicly available.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In pharmaceutical applications, it is often the case that one enantiomer exhibits the desired therapeutic activity while the other may be less active or even contribute to undesirable side effects. Therefore, the ability to separate and quantify the enantiomers is of utmost importance.

Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For phenylacetic acid derivatives, various types of CSPs have been shown to be effective, including those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and proteins. The choice of the chiral column and the mobile phase composition are critical for achieving optimal separation. Both normal-phase (using solvents like hexane (B92381) and isopropanol) and reversed-phase (using aqueous-organic mobile phases) methods can be developed.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral Separation Data

The following table illustrates a hypothetical result from a chiral HPLC analysis of a sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| Enantiomer 1 ( undesired) | 8.5 | 1,500 | 97.0 |

| Enantiomer 2 (desired) | 10.2 | 98,500 |

This data is hypothetical and serves to illustrate the type of results obtained from chiral chromatography. Specific experimental conditions and results for this compound would require dedicated research.

Explorations of Ethyl 2 Methylsulfonamido Phenylacetate in Material Science and Supramolecular Chemistry Research

Design and Synthesis of Derivatives for Polymerization Research

The structure of Ethyl 2-(Methylsulfonamido)phenylacetate is conducive to modification for the synthesis of monomers suitable for various polymerization techniques. The sulfonamide group, in particular, can act as an activating group for nucleophilic aromatic substitution, facilitating the creation of poly(aryl ether sulfonamide)s.

Derivatives of this compound can be conceptualized as monomers for creating polymers with tailored properties. By introducing polymerizable groups, such as vinyl or epoxide functionalities, this compound can be transformed into a versatile monomer. For instance, the synthesis of a styrene oxide derivative functionalized with a sulfonamide has been demonstrated, which can then undergo ring-opening polymerization. A similar approach could be applied to this compound to produce functional polyethers.

Furthermore, multifunctional monomers based on vinyl sulfonamides have been synthesized and utilized in crosslinking thiol-Michael polymerizations. nih.gov This suggests that derivatives of this compound could be designed to act as crosslinking agents, thereby enhancing the mechanical and thermal properties of the resulting polymer networks.

To illustrate the potential for monomer design, the following table outlines hypothetical derivatives and their potential polymer architectures:

| Derivative Name | Functional Group Added | Potential Polymerization Method | Resulting Polymer Architecture |

| Ethyl 2-(N-(4-vinylphenyl)methylsulfonamido)phenylacetate | Vinyl group | Radical Polymerization | Linear or cross-linked polystyrene backbone with pendant functional groups |

| Glycidyl 2-(methylsulfonamido)phenylacetate | Epoxide (glycidyl) group | Ring-Opening Polymerization | Polyether with functional side chains |

| 2-(Methylsulfonamido)phenylacetic acid, 2-hydroxyethyl ester | Hydroxyl group | Polycondensation | Polyester |

This table is illustrative and based on established polymerization chemistry.

The polymerization behavior of monomers derived from this compound would be influenced by the nature of the sulfonamide and phenylacetate (B1230308) moieties. The sulfonamide group is known to be electron-withdrawing, which can activate aryl fluorides for nucleophilic aromatic substitution polymerization. researchgate.net This property could be harnessed to synthesize a variety of novel poly(aryl ether sulfonamide)s. researchgate.net

The reactivity of such monomers could be evaluated through model reactions and spectroscopic analysis, such as 1H, 13C, and 19F NMR, to confirm the displacement of leaving groups and the formation of the desired polymer linkages. researchgate.net The resulting polymers would be expected to exhibit moderate to high glass transition temperatures and thermal stability, characteristic of aromatic polyethers and polysulfonamides.

Self-Assembly and Supramolecular Structures

The presence of both hydrogen bond donors (the N-H of the sulfonamide) and acceptors (the sulfonyl oxygens and the carbonyl oxygen of the ester) makes this compound an excellent candidate for forming predictable supramolecular structures through self-assembly.

Aromatic sulfonamides are well-documented to form characteristic hydrogen bonding patterns in the crystalline state. acs.orgacs.org The intermolecular hydrogen bonds between the sulfonamide proton and the sulfonyl oxygen are a predominant interaction that directs the crystal packing. acs.orgacs.org These interactions can lead to the formation of various one-dimensional assemblies, such as dimeric, zigzag, helical, and straight chain patterns. acs.orgacs.org

In the case of this compound, the N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens and the ester's carbonyl oxygen can act as acceptors. This functionality allows for the formation of robust hydrogen-bonded networks. The study of hydrogen-bond connectivity in sulfonamide crystal structures has revealed preferential bonding patterns, which can aid in the predictive design of crystal structures. nih.govsemanticscholar.org

The principles of crystal engineering can be applied to this molecule to design specific solid-state architectures. By understanding the hierarchy of supramolecular synthons, it is possible to predict and control the way molecules assemble in a crystal. nih.gov For sulfonamides, the interaction between the sulfonamide group and other functional groups like amides or N-oxides has been studied to establish a ranking of hydrogen-bonding synthons. nih.gov

The rigid nature of the aromatic sulfonamide group can be exploited in the design of liquid crystalline materials. wikipedia.org By incorporating appropriate mesogenic units into the molecular structure, it is conceivable that derivatives of this compound could exhibit liquid crystalline phases. For instance, the synthesis of calamitic liquid crystals based on acrylamide substituted sulfanilamide has been reported, indicating the potential for sulfonamide-containing compounds in this area. growingscience.com

In the realm of porous materials, sulfonated or sulfonamide-functionalized ligands have been used to construct metal-organic frameworks (MOFs). atlasofscience.orgnih.gov These materials are of interest for applications such as gas storage and catalysis. atlasofscience.org The sulfonamide group in this compound could potentially coordinate with metal ions, making it a candidate for a building block in the synthesis of novel MOFs. The presence of coordinatively unsaturated metal sites in such MOFs could lead to interesting adsorption properties. acs.org

Co-crystallization and Salt Formation Studies for Material Properties

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. Sulfonamides, particularly sulfa drugs, are known to be excellent co-crystal formers. researchgate.net

The formation of co-crystals or salts can significantly impact properties such as solubility, stability, and melting point. nih.gov this compound, with its hydrogen bonding capabilities, is a prime candidate for co-crystallization studies with various co-formers, such as carboxylic acids, amides, and other molecules with complementary hydrogen bonding sites.

For example, studies on sulfathiazole have shown its ability to form co-crystals with theophylline and sulfanilamide, leading to materials with altered properties. acs.org Similarly, co-crystals of sulfa drugs with benzoic acid derivatives have been synthesized, where hydrogen bonding occurs between the carboxylic acid and the sulfonamide group. acs.org

The formation of salts is also a possibility, particularly with strong bases, which would deprotonate the acidic sulfonamide proton. google.com The resulting salts would be expected to have significantly different physical properties compared to the neutral compound.

A hypothetical screening for co-crystal formation is presented in the table below:

| Co-former | Co-former Functional Group | Expected Primary Interaction | Potential Change in Material Property |

| Isonicotinamide | Pyridine and Amide | N-H···N(pyridine) and N-H···O=C(amide) hydrogen bonds | Enhanced solubility and dissolution rate |

| Succinic Acid | Carboxylic Acid | N-H···O=C(acid) hydrogen bond | Altered melting point and stability |

| Urea | Amide | N-H···O=C(urea) hydrogen bond | Modified crystal habit and mechanical properties |

This table is for illustrative purposes to demonstrate the principles of co-crystal design.

Design of Multi-Component Crystalline Materials

The design of multi-component crystalline materials, such as co-crystals and molecular salts, relies on predictable intermolecular interactions. The sulfonamide group within this compound is a key player in this context due to its robust hydrogen bonding capabilities. Sulfonamides can act as both hydrogen bond donors (N-H) and acceptors (S=O).

This dual functionality allows for the formation of specific and reliable supramolecular synthons, which are structural units built from intermolecular interactions. For instance, the N-H group can interact with hydrogen bond acceptors on a co-former molecule, while the sulfonyl oxygens can interact with hydrogen bond donors. This versatility has been demonstrated in the formation of multi-component crystals with a variety of co-formers, including those containing cyclic amines, amides, and carboxylic acids figshare.com.

The phenylacetate moiety of the molecule can also participate in π-π stacking interactions, further directing the assembly of multi-component crystalline structures. The combination of hydrogen bonding and π-stacking offers a powerful tool for crystal engineering, enabling the design of crystalline materials with tailored architectures. Studies on related sulfonamide-containing molecules have shown that it is possible to create both binary and ternary co-crystals, highlighting the potential for complex supramolecular assemblies semanticscholar.org.

The formation of these multi-component materials can be achieved through various techniques, including solution crystallization and liquid-assisted grinding figshare.com. The selection of the co-former is crucial in determining the final structure and properties of the resulting crystalline material.

Influence on Physicochemical Properties of Novel Solids

The formation of multi-component crystalline materials with this compound can significantly influence the physicochemical properties of the resulting solids. These properties are critical for the material's performance in various applications.

One of the most significant changes observed upon co-crystallization is the alteration of solubility . For many organic compounds, forming co-crystals can lead to a substantial increase in aqueous solubility, which is a critical factor in the bioavailability of pharmaceutical compounds figshare.com. By selecting appropriate co-formers, it is possible to tune the solubility of the resulting solid.

The thermal properties , such as the melting point, are also modified. The melting point of a co-crystal is typically different from that of the individual components, and this can be an indicator of the formation of a new crystalline phase. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to characterize these thermal behaviors figshare.com.

Furthermore, the stability of the solid can be enhanced. Co-crystallization can lead to more stable crystalline forms that are less prone to polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. This is a crucial aspect in the development of stable materials for various applications.

The specific influence on these properties is highly dependent on the chosen co-former and the resulting intermolecular interactions within the crystal lattice. The ability to systematically modify these properties through crystal engineering opens up possibilities for designing materials with optimized performance characteristics.

Application in Advanced Organic Synthesis Reagents or Catalysts

The structural features of this compound also suggest its potential utility in the development of advanced reagents and catalysts for organic synthesis.

Development of Ligands for Metal Catalysis

The sulfonamide group can act as a coordinating ligand for various metal centers. The nitrogen and oxygen atoms of the sulfonamide can bind to a metal, forming stable complexes that can be used in catalysis. The development of sulfonamide-based ligands has been an active area of research, with applications in various metal-catalyzed reactions.

For example, sulfonamide-containing ligands have been successfully employed in iridium-catalyzed transfer hydrogenation reactions acs.org. The electronic properties of the sulfonamide group can influence the catalytic activity of the metal center. By modifying the substituents on the sulfonamide or the aromatic ring, it is possible to tune the electronic environment of the metal, thereby optimizing the catalyst's performance.

Furthermore, chiral sulfonamide ligands have been developed for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. For instance, chromium-based catalysts with sulfonamide ligands have been used for asymmetric 2-haloallylation and allylation reactions nih.gov. The rigid structure of the sulfonamide can create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

The phenylacetate portion of this compound could also be modified to incorporate additional coordinating groups, leading to the development of multidentate ligands with enhanced binding affinity and catalytic performance.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The sulfonamide group can play a crucial role in the design of effective organocatalysts.

Specifically, the ability of the sulfonamide to act as a hydrogen bond donor is key to its application in organocatalysis. By activating electrophiles through hydrogen bonding, sulfonamide-based catalysts can facilitate a variety of chemical transformations.

Cinchona-derived sulfonamides are a prominent class of bifunctional organocatalysts. These catalysts incorporate both a hydrogen-bond-donating sulfonamide group and a hydrogen-bond-accepting quinuclidine moiety, allowing for the simultaneous activation of both the nucleophile and the electrophile koreascience.kr. This dual activation strategy has been successfully applied to reactions such as the desymmetrization of meso-anhydrides koreascience.kr.

Proline-based sulfonamides have also been explored as organocatalysts, particularly in enantioselective aldol reactions nih.gov. The sulfonamide group can influence the stereochemical outcome of the reaction by participating in the transition state assembly through hydrogen bonding.

The combination of a sulfonamide with other catalytic motifs, such as squaramides, has led to the development of novel organocatalysts with enhanced activity and selectivity in reactions like vinylogous aldol reactions acs.org. The structure of this compound provides a scaffold that could be readily modified to incorporate such catalytically active groups.

Functional Materials Derived from this compound (excluding biological activity)

The inherent properties of the sulfonamide functional group also suggest the potential for developing functional materials with applications in optics and electronics.

Exploration in Optoelectronic or Sensing Applications

The sulfonamide group can be incorporated into molecules designed for optoelectronic and sensing applications. The ability of the sulfonamide to interact with various chemical species through hydrogen bonding, deprotonation, or complexation makes it a useful component in the design of chemical sensors bohrium.com.

Optical Chemosensors: Sulfonamide-based chemosensors can detect the presence of specific ions or molecules through changes in their optical properties, such as color or fluorescence bohrium.comtandfonline.com. The interaction of the analyte with the sulfonamide group can alter the electronic structure of the molecule, leading to a measurable optical response. For example, sulfonamide-imines have been shown to be selective fluorescent chemosensors for the fluoride anion researchgate.net.

Nonlinear Optical (NLO) Materials: Organic materials with large second-order NLO properties are of interest for applications in optical data storage and signal processing. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common design strategy for NLO materials. The sulfonamide group can act as an electron-withdrawing group, and when combined with suitable electron-donating groups on the aromatic ring of this compound, could lead to molecules with significant NLO response researchgate.net.

While specific research on the optoelectronic or sensing applications of this compound is not extensively documented, the known properties of the sulfonamide functional group provide a strong basis for its potential in these areas of material science.

Use as a Building Block for Complex Chemical Architectures

The utility of a chemical compound in material science and supramolecular chemistry is often defined by its capacity to serve as a foundational unit—a building block—for the construction of larger, more complex, and functionally sophisticated architectures. An in-depth survey of available scientific literature and patent databases reveals a significant lack of specific research detailing the application of This compound in these domains.

While the molecular structure of This compound , featuring a phenyl ring, an ester group, and a sulfonamide moiety, suggests potential for various chemical modifications and incorporation into larger systems, there is no documented evidence of its use as a primary building block in the synthesis of complex chemical architectures within the specified fields. Investigations into analogous compounds with variations in the ester or sulfonamido groups have also not yielded relevant applications in the construction of advanced materials or supramolecular assemblies.

The absence of research findings prevents a detailed discussion on its role in forming macrocycles, polymers, or self-assembling systems. Consequently, no data on reaction yields, spectroscopic characterization of derived architectures, or the material properties of resulting complex structures can be provided at this time.

Further research would be necessary to explore the potential of This compound as a viable precursor in these advanced chemical applications.

Future Research Directions and Unexplored Avenues for Ethyl 2 Methylsulfonamido Phenylacetate

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of N-aryl sulfonamides, the structural class to which Ethyl 2-(Methylsulfonamido)phenylacetate belongs, has evolved significantly beyond traditional methods. Future research should focus on applying modern, more efficient synthetic protocols to this specific molecule. Traditional synthesis typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.commatrix-fine-chemicals.com While effective, these methods can be limited by the nucleophilicity of the amine. matrix-fine-chemicals.com

Advanced methodologies that offer improvements in yield, substrate scope, and environmental impact are ripe for application. These include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Chan-Lam N-arylation, which uses copper catalysts, could provide a more efficient route to the N-aryl bond in the target molecule. google.com Palladium-catalyzed reactions have also been extensively developed for C-N bond formation. chemicalbook.com

Metal-Free Synthesis: To enhance the green credentials of the synthesis, metal-free approaches are highly desirable. One such method involves the oxidative cleavage of an S-N bond in N-hydroxy sulfonamides, promoted by an iodine-tert-butyl hydroperoxide system. sigmaaldrich.com

Three-Component Coupling Reactions: Recent advancements have focused on modular, three-component strategies that assemble sulfonamides from distinct building blocks in a single step. A notable example is the photocatalytic coupling of aryl triflates, SO2 surrogates, and amines, which avoids the use of transition metals. orgsyn.org

| Synthetic Strategy | Potential Advantages | Key Reagents/Catalysts |

| Traditional Sulfonylation | Well-established, simple procedure | Sulfonyl chloride, Amine, Base |

| Chan-Lam N-Arylation | Milder conditions, broader substrate scope | Copper catalyst, Aryl boronic acid |

| Photocatalytic Coupling | Transition-metal-free, high modularity | Photocatalyst, Aryl triflate, SO2 surrogate |

| Oxidative S-N Cleavage | Metal-free, eco-friendly | Iodine, TBHP |

In-depth Mechanistic Studies of Under-explored Reactions

While the general mechanisms of sulfonamide synthesis are understood, the nuances of specific reactions, particularly those involving novel catalysts or reaction conditions, warrant deeper investigation. For this compound, mechanistic studies could illuminate reaction pathways, identify key intermediates, and optimize reaction conditions for improved efficiency and selectivity.

A significant area for mechanistic exploration lies in understanding potential side reactions and the factors that influence them. For instance, in sulfonamide-induced cutaneous drug reactions, the bioactivation of the drug and subsequent adduct formation are key mechanistic steps. chegg.com While this is a biological context, similar principles of reactive intermediate formation could be relevant in synthetic pathways under certain conditions.

Furthermore, understanding the stereospecificity of reactions leading to or involving this compound could be crucial if chiral variants are considered for specific applications. The stereospecificity of reactions involving the N4 amino nitrogen of some sulfonamide antibiotics is a known factor in their biological activity and potential for adverse reactions. chemspider.comnist.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before engaging in extensive laboratory work. Techniques such as Density Functional Theory (DFT) and molecular docking are increasingly used to study sulfonamide derivatives. sigmaaldrich.comsigmaaldrich.com

Future research could employ these methods to:

Predict Molecular Properties: DFT calculations can be used to determine the optimized geometry, electronic structure (HOMO-LUMO energy gaps), and vibrational frequencies of the molecule. This information provides fundamental insights into its stability and potential reactivity.

Simulate Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of potential synthetic routes, helping to identify the most energetically favorable pathways.

Virtual Screening for Biological Activity: If the compound is considered for pharmaceutical applications, molecular docking studies can predict its binding affinity to various biological targets, such as enzymes or receptors. sigmaaldrich.com This can help to prioritize experimental testing. For example, studies have successfully used docking to predict the binding of novel sulfonamides to bacterial dihydropteroate (B1496061) synthase (DHPS). sigmaaldrich.com

Exploration of Structure-Property Relationships in Novel Material Applications

The inherent structural features of sulfonamides—their polarity, hydrogen bonding capability, and stability—make them attractive moieties for materials science. The relationship between the molecular structure of a compound and its macroscopic properties is a fundamental concept in chemistry. For this compound, future research should systematically investigate these structure-property relationships to identify potential applications in novel materials.

By modifying the core structure of this compound, for instance, by introducing different substituents on the phenyl ring or altering the ethyl acetate (B1210297) group, it may be possible to tune its physicochemical properties. A key area of study for N-acylsulfonamides and their bioisosteres has been the modulation of properties like acidity, lipophilicity, permeability, and solubility for applications in drug design. A similar approach could be taken to tailor the properties of this compound for material science applications.

Potential research directions include:

Polymer Chemistry: Investigating its potential as a monomer or an additive in polymer synthesis to impart specific properties such as thermal stability or altered solubility.

Organic Electronics: Exploring the electronic properties of the molecule and its derivatives for potential use in organic light-emitting diodes (OLEDs) or other electronic devices. The sulfonamide group's electron-withdrawing nature could be a key feature to exploit.

The following table outlines potential structural modifications and their predicted impact on key physicochemical properties.

| Structural Modification | Predicted Impact on Acidity | Predicted Impact on Lipophilicity |

| Electron-withdrawing group on phenyl ring | Increase | Variable |

| Electron-donating group on phenyl ring | Decrease | Increase |

| Replacement of ethyl group with longer alkyl chain | Minimal | Increase |

| Hydrolysis of ester to carboxylic acid | Significant Increase | Decrease |

Integration with Emerging Technologies in Chemical Research

The future of chemical research lies in the integration of advanced technologies to accelerate discovery and improve efficiency. The study of this compound would benefit greatly from the adoption of such technologies.

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. chemicalbook.com The synthesis of sulfonamides has been successfully adapted to flow-based technologies, and applying this to this compound could lead to a more efficient and scalable production method. chemicalbook.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and increase product yields in the synthesis of sulfonamide derivatives. This high-speed synthesis method could be explored to rapidly create a library of derivatives of this compound for structure-activity relationship studies.

Artificial Intelligence and Machine Learning: AI algorithms could be trained on existing data for sulfonamides to predict the properties, synthetic routes, and potential applications of this compound and its derivatives, thereby guiding experimental work more effectively.

By systematically pursuing these future research directions, the scientific community can move this compound from a position of relative obscurity to a compound with well-understood properties and potentially valuable applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(Methylsulfonamido)phenylacetate?

The synthesis typically involves two key steps: (1) introducing the methylsulfonamido group to a phenylacetic acid derivative and (2) esterification. For the sulfonamidation step, reacting 2-aminophenylacetic acid with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions is common. The esterification can then proceed via acid-catalyzed reaction with ethanol, using HCl or H₂SO₄ as a catalyst. Intermediate purification via column chromatography or recrystallization (e.g., ethanol) is critical to isolate the product .

Q. How is the purity of this compound assessed in research settings?

Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and TLC (hexane:ethyl acetate, 7:3). Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For example, in sulfonamide derivatives, characteristic NMR signals for the methylsulfonyl group (δ ~3.0 ppm for CH₃) and ester carbonyl (δ ~170 ppm in ¹³C NMR) are critical markers .

Q. What are the recommended storage conditions for maintaining stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester or sulfonamide groups. Stability studies indicate decomposition <2% over 24 months under these conditions .

Advanced Research Questions

Q. How can competing side reactions during sulfonamidation be mitigated?

Side reactions (e.g., over-sulfonylation or oxidation) are minimized by:

- Controlled stoichiometry : Use 1.1 equivalents of methylsulfonyl chloride to avoid excess reagent.